N-(1H-indol-4-yl)-2-methyl-1,3-benzothiazole-6-carboxamide N-(1H-indol-4-yl)-2-methyl-1,3-benzothiazole-6-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14794087
InChI: InChI=1S/C17H13N3OS/c1-10-19-15-6-5-11(9-16(15)22-10)17(21)20-14-4-2-3-13-12(14)7-8-18-13/h2-9,18H,1H3,(H,20,21)
SMILES:
Molecular Formula: C17H13N3OS
Molecular Weight: 307.4 g/mol

N-(1H-indol-4-yl)-2-methyl-1,3-benzothiazole-6-carboxamide

CAS No.:

Cat. No.: VC14794087

Molecular Formula: C17H13N3OS

Molecular Weight: 307.4 g/mol

* For research use only. Not for human or veterinary use.

N-(1H-indol-4-yl)-2-methyl-1,3-benzothiazole-6-carboxamide -

Specification

Molecular Formula C17H13N3OS
Molecular Weight 307.4 g/mol
IUPAC Name N-(1H-indol-4-yl)-2-methyl-1,3-benzothiazole-6-carboxamide
Standard InChI InChI=1S/C17H13N3OS/c1-10-19-15-6-5-11(9-16(15)22-10)17(21)20-14-4-2-3-13-12(14)7-8-18-13/h2-9,18H,1H3,(H,20,21)
Standard InChI Key HFEHOLRLIAVWHK-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(S1)C=C(C=C2)C(=O)NC3=CC=CC4=C3C=CN4

Introduction

N-(1H-indol-4-yl)-2-methyl-1,3-benzothiazole-6-carboxamide is a synthetic organic compound that has garnered significant attention in the field of medicinal chemistry due to its complex structure and potential biological activities. This compound features a unique combination of an indole moiety and a benzothiazole ring, along with a carboxamide functional group, which contributes to its solubility and biological interactions.

Synthesis

The synthesis of N-(1H-indol-4-yl)-2-methyl-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. A common synthetic route begins with the preparation of the indole core, followed by the introduction of the benzothiazole moiety. The final step involves amidation to form the carboxamide group. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity during synthesis .

Biological Activity

N-(1H-indol-4-yl)-2-methyl-1,3-benzothiazole-6-carboxamide exhibits significant biological activity, particularly in cancer research. Its mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. This interaction can trigger downstream signaling pathways that may result in inhibition of cell proliferation or induction of apoptosis in cancer cells.

Potential Applications

The compound has potential applications in various fields, including medicinal chemistry and pharmacology. Its unique structural features and biological activities make it a valuable subject for ongoing research aimed at discovering novel pharmacological agents with specific therapeutic benefits.

Comparison with Similar Compounds

Several compounds share structural similarities with N-(1H-indol-4-yl)-2-methyl-1,3-benzothiazole-6-carboxamide. Notable examples include:

Compound NameMolecular FormulaKey Features
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-methylureaSimilar indole core but different functional groups
4-(1H-indol-3-yl)-1,3-thiazole-2-carboxamideShares indole structure but differs in ring system
N-methyl-1,3-benzothiazole-6-carboxamideLacks indole component but retains benzothiazole

These compounds highlight the diversity of indole and benzothiazole derivatives and their potential applications in medicinal chemistry.

Research Findings

Research on N-(1H-indol-4-yl)-2-methyl-1,3-benzothiazole-6-carboxamide focuses on its interactions with various biological targets. These studies aim to elucidate the compound's mechanism of action and its potential as a therapeutic agent. The compound's ability to modulate biological pathways makes it a promising candidate for further investigation in drug development.

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